molecular formula C22H29N5O3S B2407910 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034448-73-0

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2407910
CAS No.: 2034448-73-0
M. Wt: 443.57
InChI Key: UFFXDMITLUGWGG-UHFFFAOYSA-N
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Description

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a pyrazole ring, and a sulfonyl group, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and piperazine components. One common approach is to first synthesize the 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl moiety through a cyclization reaction involving hydrazine and a suitable ketone. The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonyl group can be further oxidized to produce sulfonic acids.

  • Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids and their derivatives.

  • Reduction: : Pyrazoline derivatives.

  • Substitution: : Various substituted piperazines and pyrazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl group could play a role in binding to these targets, while the piperazine and pyrazole rings could contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other piperazine derivatives or pyrazole-based molecules, but the presence of the cyclopropyl group and the sulfonyl group sets it apart. Some similar compounds include:

  • Pyrrolidine derivatives: : These compounds also feature a pyrrolidine ring and are used in various pharmaceutical applications.

  • Sulfonyl-containing compounds: : These compounds have sulfonyl groups and are used in a range of chemical and biological applications.

Properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-24-21(16-20(23-24)17-4-5-17)25-12-14-26(15-13-25)22(28)18-6-8-19(9-7-18)31(29,30)27-10-2-3-11-27/h6-9,16-17H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFXDMITLUGWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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